![molecular formula C14H16N2O3S2 B5532802 4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)
4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide
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Description
4-[(Mesitylamino)sulfonyl]-2-thiophenecarboxamide is a chemical compound that falls under the broader category of sulfonyl-(thio)ureas. These compounds have garnered attention in various fields, including pharmaceuticals, due to their structural and functional properties.
Synthesis Analysis
The synthesis of sulfonyl-(thio)ureas, including compounds similar to 4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide, can be conducted via mechanochemical methods. These methods offer good to excellent isolated yields through stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates (Tan, Štrukil, Mottillo, & Friščić, 2014).
Molecular Structure Analysis
The molecular structure of thiophene sulfonyl derivatives, including compounds similar to 4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide, has been explored in depth. These studies include discussions on infrared, nuclear magnetic resonance, and mass spectra of various thiophenesulfonyl derivatives (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Chemical Reactions and Properties
Thiophene-2-sulfonyl chloride, which is structurally related to our compound of interest, reacts with various amines, hydrazine, and sodium azide. This leads to the creation of diverse derivatives, highlighting the chemical reactivity of thiophene sulfonyl compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-8-4-9(2)13(10(3)5-8)16-21(18,19)11-6-12(14(15)17)20-7-11/h4-7,16H,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXYZVRUSPLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4,6-Trimethylphenyl)sulfamoyl]thiophene-2-carboxamide |
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